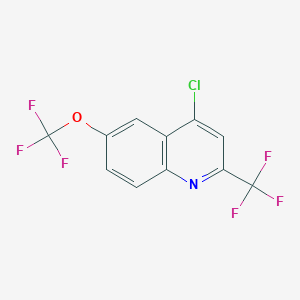

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

CAS No.: 503148-24-1

Cat. No.: VC3827843

Molecular Formula: C11H4ClF6NO

Molecular Weight: 315.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503148-24-1 |

|---|---|

| Molecular Formula | C11H4ClF6NO |

| Molecular Weight | 315.6 g/mol |

| IUPAC Name | 4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H |

| Standard InChI Key | UXLVWJGHJDXMKP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone—a benzene ring fused to a pyridine ring—with three distinct substituents:

-

Chloro group at the 4-position, enhancing electrophilic reactivity.

-

Trifluoromethoxy group (-OCF₃) at the 6-position, contributing to electron-withdrawing effects.

-

Trifluoromethyl group (-CF₃) at the 2-position, increasing lipophilicity and metabolic stability .

The spatial arrangement of these groups creates a sterically hindered environment, influencing intermolecular interactions (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 315.6 g/mol | |

| Boiling Point | 248.5±35.0°C (Predicted) | |

| Density | 1.557±0.06 g/cm³ (Predicted) | |

| pKa | -2.23±0.50 (Predicted) | |

| Storage Temperature | 2–8°C |

Spectroscopic and Computational Data

-

InChI Identifier: InChI=1/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H .

-

Predicted LogP: ~3.8 (estimated using fragment-based methods), indicating high lipid solubility.

Synthesis and Manufacturing

Conrad–Limpach Cyclization

A modified Conrad–Limpach method is commonly employed for quinoline synthesis:

-

Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate.

-

Sequential halogenation and alkoxylation:

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables diarylether formation:

-

Reaction of 3-iodo-4-methoxyquinolone with phenoxyphenylboronic acid.

Table 2: Synthetic Challenges

| Challenge | Resolution | Reference |

|---|---|---|

| Selective deprotection | Optimized BBr₃ stoichiometry | |

| Steric hindrance | High-temperature coupling |

Industrial Production

Commercial suppliers list the compound with purity ≥95%, priced at ~212.00€/g . Scalability remains limited due to:

-

High cost of fluorine-containing reagents.

-

Multi-step purification requirements.

Future Research Directions

-

Biological screening: Prioritize assays against drug-resistant pathogens.

-

Process optimization: Develop continuous-flow synthesis to reduce costs.

-

Environmental impact studies: Assess bioaccumulation potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume